molecular formula C12H10N4OS B2414362 1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one CAS No. 324577-81-3

1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one

Cat. No.: B2414362
CAS No.: 324577-81-3
M. Wt: 258.3
InChI Key:
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Description

The compound “1-((2H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propan-2-one” is a derivative of the [1,2,4]triazino[5,6-b]indole group . Compounds containing this group have been reported to have potent biological activity and medicinal applications .


Synthesis Analysis

The synthesis of [1,2,4]triazino[5,6-b]indole derivatives has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The ligand and its metal complexes were thoroughly characterized by elemental analysis and spectroscopic methods .


Molecular Structure Analysis

The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data . The Ni (II) complexes adopt the square planar geometry and Cu (II) complexes acquire distorted octahedral arrangement .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were determined by elemental analysis and spectroscopic methods . The Ni (II) complexes adopt the square planar geometry and Cu (II) complexes acquire distorted octahedral arrangement .

Scientific Research Applications

Synthesis and Biological Activities

  • Regioselective Synthesis and Antibacterial Activity : A study by Bawazir and Alnajjar (2020) explored the regioselective synthesis of 3-thioxo-8-nitro-1,2,4-triazino[5,6-b]indoles and their derivatives, demonstrating promising antibacterial activity against various strains, underlining the potential of these compounds in developing new antibacterial agents (Bawazir & Alnajjar, 2020).

  • Antimicrobial and Anticancer Potentials : Ali et al. (2016) reported the synthesis of new derivatives starting from 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol, showing significant antimicrobial activity and highlighting their potential in anticancer applications. This underscores the multifaceted applications of these compounds in pharmaceutical research (Ali, Al Harthi, Saad, & Amin, 2016).

  • Corrosion Inhibition : Paul and Yadav (2020) investigated the corrosion inhibition behavior of synthesized triazine-thiourea compounds, including derivatives of 1,2,4-triazino[5,6-b]indol-3-yl, on mild steel in acidic conditions. Their findings suggest these compounds are highly efficient corrosion inhibitors, which could be beneficial in industrial applications (Paul & Yadav, 2020).

Synthetic Methodologies and Chemical Properties

  • Green Chemical Synthesis : Sachdeva et al. (2012) presented a green chemical synthesis approach for novel thioxo-1,2,4-triazin-5(2H)-one and triazino[5,6-a]indole derivatives in aqueous media, emphasizing the environmental benefits and efficiency of their methodology. This study highlights the advancements in synthetic chemistry towards more sustainable practices (Sachdeva, Dwivedi, Singh, & Sharma, 2012).

  • Microwave-Assisted Synthesis : A research by Saad, Youssef, and Mosselhi (2011) described the microwave-assisted solvent-free synthesis of fused 1,2,4-triazines bearing thiophene moieties, showcasing the advantages of microwave irradiation in enhancing reaction rates and yields for the synthesis of biologically active compounds (Saad, Youssef, & Mosselhi, 2011).

Mechanism of Action

Target of Action

The primary targets of this compound are DNA and Human Serum Albumin (HSA). The compound interacts with DNA via non-covalent groove binding and electrostatic interactions . It also binds to HSA, causing conformational changes in the Trp-214 microenvironments in the subdomain IIA pocket .

Mode of Action

The compound interacts with its targets through non-covalent interactions. It binds to the grooves of DNA and forms electrostatic interactions . This binding can interfere with the normal functioning of DNA, potentially inhibiting the replication and transcription processes. In the case of HSA, the compound binds and induces conformational changes, which could affect the protein’s function .

Biochemical Pathways

The compound’s interaction with DNA and HSA can affect various biochemical pathways. The binding to DNA can disrupt the normal replication and transcription processes, which could lead to cell cycle arrest and apoptosis . The interaction with HSA could potentially affect the transport of other molecules that bind to HSA.

Pharmacokinetics

. This selective binding could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties. The presence of ferrous ions can also affect the compound’s bioavailability, as the addition of Fe2+ has been shown to abolish the cytotoxicity of the compound .

Result of Action

The compound’s interaction with DNA and HSA leads to several molecular and cellular effects. The binding to DNA can cause cell cycle arrest at the G1 phase and induce apoptosis in a dose and time-dependent manner . The interaction with HSA can cause conformational changes in the protein, potentially affecting its function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of ferrous ions can affect the compound’s cytotoxicity . Additionally, the compound’s activity could be influenced by the pH and temperature of its environment.

Future Directions

The design of new pharmacophoric motifs that recognize DNA is necessary for the generation of a series of new chemotherapeutic agents . The synthesis of heterocyclic scaffolds possessing various coordination sites is considered the potential framework for the design of effective metal complexes . Future research could focus on the synthesis of novel and interesting [1,2,4]triazino[5,6-b]indole derivatives .

Properties

IUPAC Name

1-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-7(17)6-18-12-14-11-10(15-16-12)8-4-2-3-5-9(8)13-11/h2-5H,6H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMYESRNNJDMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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